Pyridinium, 1-[2-[(2-bromophenyl)amino]-2-oxoethyl]-, chloride
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Overview
Description
Pyridinium, 1-[2-[(2-bromophenyl)amino]-2-oxoethyl]-, chloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the pyridinium cation makes these compounds highly reactive and versatile in different chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 1-[2-[(2-bromophenyl)amino]-2-oxoethyl]-, chloride typically involves the reaction of pyridine with 2-bromoaniline and an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-[2-[(2-bromophenyl)amino]-2-oxoethyl]-, chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, alkoxide, or amines, typically in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridinium derivatives .
Scientific Research Applications
Pyridinium, 1-[2-[(2-bromophenyl)amino]-2-oxoethyl]-, chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of pyridinium, 1-[2-[(2-bromophenyl)amino]-2-oxoethyl]-, chloride involves its interaction with cellular components, leading to disruption of cellular processes. The compound can interact with proteins, nucleic acids, and cell membranes, resulting in antimicrobial effects. The molecular targets and pathways involved include inhibition of enzyme activity, disruption of membrane integrity, and interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
N-Methylpyridinium chloride: Similar in structure but lacks the bromophenyl group, making it less reactive in certain chemical reactions.
Pyridinium chlorochromate: Used as an oxidizing agent in organic synthesis, but differs in its specific applications and reactivity.
Quaternary ammonium compounds: A broad class of compounds with similar antimicrobial properties but varying in their specific chemical structures and applications.
Uniqueness
Pyridinium, 1-[2-[(2-bromophenyl)amino]-2-oxoethyl]-, chloride is unique due to the presence of the bromophenyl group, which enhances its reactivity and allows for a wider range of chemical transformations. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
62513-07-9 |
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Molecular Formula |
C13H12BrClN2O |
Molecular Weight |
327.60 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-pyridin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C13H11BrN2O.ClH/c14-11-6-2-3-7-12(11)15-13(17)10-16-8-4-1-5-9-16;/h1-9H,10H2;1H |
InChI Key |
FESRGXXUOWAZGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)NC2=CC=CC=C2Br.[Cl-] |
Origin of Product |
United States |
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